molecular formula C5H5N3O4S B2650723 5-Nitropyridine-2-sulfonamide CAS No. 75903-49-0

5-Nitropyridine-2-sulfonamide

Cat. No. B2650723
CAS RN: 75903-49-0
M. Wt: 203.17
InChI Key: LCCFZPAJPRESBK-UHFFFAOYSA-N
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Description

5-Nitropyridine-2-sulfonamide is a chemical compound with a molecular weight of 237.62 . It is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .


Synthesis Analysis

The synthesis of nitropyridine compounds has been explored in various studies . For instance, reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .


Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-5-nitropyridine-2,4-dinitrophenol, has been elucidated by single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

Reactions of 5-nitropyridine-2-sulfonic acid have been studied, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .

Scientific Research Applications

Anticoccidial Activity

5-Nitropyridine-2-sulfonamide derivatives have demonstrated significant anticoccidial activity. Studies reveal that nitropyridinesulfonamides and their bioisosteres are active against Eimeria tenella, with optimal activity observed in sulfonamide and its lower N-alkyl derivatives. The activity is noted in the sporozoite and the first schizogony stages of the parasite's life cycle (Morisawa et al., 1980).

Synthesis of Sulfonamide Derivatives

The compound has been used in the synthesis of various N1- and N4-substituted sulfonamides. These derivatives are obtained through the condensation of 2-chloro-5-nitropyridine with different sulfonamides, indicating the compound's utility in producing a range of sulfonamide-based molecules (El-Basil et al., 1969).

Substitution Reactions and Derivative Synthesis

Substitution reactions of 5-nitropyridine-2-sulfonic acid lead to the synthesis of various substituted pyridines. These reactions involve substituting the sulfonate group with different nucleophiles, showcasing the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).

Carbonic Anhydrase Inhibitor Synthesis

Derivatives of this compound have been synthesized for their inhibitory effects on human carbonic anhydrase isoforms. These derivatives demonstrate potential as pharmacological agents due to their inhibitory activity against medically relevant carbonic anhydrase isoforms (Esirden et al., 2015).

Pharmacological Evaluation

This compound analogues have been synthesized and evaluated for their potential as cyclooxygenase-2 selective inhibitors. These compounds show promise as anti-inflammatory agents, with some demonstrating significant pharmacological activity (Julémont et al., 2004).

Synthesis and Toxicological Activity

The compound's derivatives have also been explored for antimicrobial activities. Synthesis of novel sulfonamides from 5-nitroindazole and their toxicological evaluation reveal potential as antimicrobial agents (Cheptea et al., 2017).

Mechanism of Action

Sulfonamides, including 5-Nitropyridine-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-nitropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCFZPAJPRESBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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